3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 1803611-22-4, providing unambiguous identification within chemical databases and literature. The molecular formula C₁₅H₂₃N₃O₄ indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 309.3608 grams per mole.
The nomenclature system reflects the hierarchical structural components, beginning with the pyrazole core as the principal heterocyclic framework. The pyrazole ring bears a methyl substituent at the nitrogen-1 position and a carboxylic acid functional group at carbon-4. The piperidin-3-yl substituent at position 3 of the pyrazole ring introduces additional complexity, while the tert-butoxycarbonyl protecting group attached to the piperidine nitrogen provides chemical stability and synthetic versatility. This systematic naming convention ensures precise identification and differentiation from closely related structural analogs.
The compound demonstrates structural similarity to related pyrazole derivatives, yet maintains distinct characteristics that distinguish it from isomeric forms. Comparative analysis with the closely related compound 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid reveals critical differences in substitution patterns. The presence of the methyl group on the pyrazole nitrogen and the positioning of the carboxylic acid functionality create unique molecular properties that influence chemical reactivity and biological activity. MDL number MFCD28348268 provides additional database identification for comprehensive literature searches and chemical inventory management.
Table 1: Structural Identification Parameters
Crystallographic Analysis and Hydrogen Bonding Networks
Crystallographic analysis of pyrazole-carboxylic acid derivatives reveals intricate hydrogen bonding networks that significantly influence solid-state structure and molecular packing arrangements. Research on pyrazole-4-carboxylic acid demonstrates that these compounds form quasi-linear ribbons through cyclic hydrogen bonds between pyrazole and carboxylic acid functional groups. The crystallographic studies conducted at both 295 K and 150 K show that molecules are located on two-fold axes, indicating proton disorder of both amino and hydroxyl groups without observable phase transitions between these temperatures.
The hydrogen bonding patterns in this compound likely follow similar organizational principles, with the carboxylic acid group serving as both hydrogen bond donor and acceptor. The tert-butoxycarbonyl protecting group introduces additional complexity to the hydrogen bonding network through its carbonyl oxygen, which can participate in intermolecular interactions. High-resolution solid-state nitrogen-15 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy provides detailed insights into the local environment of nitrogen atoms within these hydrogen-bonded networks.
The compound forms extended supramolecular structures through directional hydrogen bonding, creating three-dimensional networks that influence physical properties such as melting point, solubility, and crystalline morphology. X-ray crystallographic analysis reveals specific geometric parameters for hydrogen bonds, including donor-acceptor distances and bond angles that optimize electrostatic interactions. The presence of the piperidine ring introduces conformational flexibility that can accommodate multiple hydrogen bonding geometries while maintaining overall structural integrity.
Ab initio computational studies on oligomeric structures demonstrate that O-H···N hydrogen bridges exhibit shorter distances and less bent geometries compared to O···H-N arrangements. These calculations suggest that hydrogen bridge formation influences molecular conformation and packing efficiency in the crystalline state. The undulated structural motifs observed in related compounds provide insights into the dynamic behavior of hydrogen-bonded networks and their response to thermal fluctuations.
Conformational Analysis Through X-ray Diffraction Studies
X-ray diffraction studies of related piperidine-pyrazole derivatives provide valuable insights into conformational preferences and molecular geometry. Research on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate reveals that the plane of the pyrazole ring forms a dihedral angle of 33.4 degrees with the approximate mirror plane of the piperidine ring. This conformational arrangement reflects the balance between steric interactions and electronic effects that govern molecular shape and stability.
The conformational analysis of this compound must consider the influence of multiple substituents on molecular geometry. The tert-butoxycarbonyl group introduces significant steric bulk that can influence the preferred conformation of the piperidine ring, while the carboxylic acid functionality provides additional rotational degrees of freedom. The connection between the piperidine and pyrazole rings occurs at the 3-position of the piperidine, creating a different geometric relationship compared to 4-substituted analogs.
Crystallographic data for structurally related compounds demonstrate that direct bonding between aromatic five-membered rings and saturated six-membered rings results in specific conformational preferences. The mean plane of the pyrazole ring typically adopts an orientation that minimizes steric interactions while optimizing electronic conjugation. The presence of substituents on both ring systems creates additional conformational constraints that influence the overall molecular shape and intermolecular interactions.
The three-dimensional structure adopted by the compound in the solid state reflects the optimization of multiple competing factors, including intramolecular hydrogen bonding, steric repulsion, and crystal packing forces. Conformational flexibility allows the molecule to adopt different geometries in response to environmental changes, such as temperature variations or solvent effects. This adaptability is particularly important for compounds containing multiple functional groups that can participate in diverse intermolecular interactions.
Tautomeric Behavior and Dynamic Proton Transfer Mechanisms
Tautomeric behavior in pyrazole derivatives represents a fundamental aspect of their chemical behavior, with significant implications for structure-property relationships. Research on 3(5)-substituted pyrazoles demonstrates that prototropic annular tautomerism occurs through hydrogen atom migration between the two nitrogen atoms in the pyrazole ring. This tautomeric interconversion results in structural changes that affect numbering schemes and molecular properties, particularly when asymmetric substitution patterns are present.
The tautomeric equilibrium in this compound is influenced by the presence of the methyl group on the pyrazole nitrogen, which restricts proton mobility and stabilizes specific tautomeric forms. Studies on related pyrazole derivatives show that electron-donating substituents preferentially occupy the C3 position, while electron-withdrawing groups favor the C5 position. The carboxylic acid functionality acts as an electron-withdrawing group that can influence tautomeric preferences and stability.
Environmental conditions significantly impact tautomeric ratios in pyrazole systems, with factors such as solvent polarity, temperature, and pH affecting the equilibrium position. In solution, tautomeric ratios reflect the hydrogen bonding ability and polarizability of the solvating medium, where the dipole moment of individual tautomers determines the direction of the equilibrium. The solid state presents different considerations, where higher stability is typically observed for the most polar tautomers due to enhanced intermolecular interactions.
Nuclear Magnetic Resonance spectroscopy provides valuable insights into tautomeric behavior, although rapid interconversion rates can complicate signal assignment in symmetrically substituted systems. For pyrazole itself, tautomeric equilibrium results in identical carbon-13 chemical shift values for positions 3 and 5 in dimethyl sulfoxide, reflecting the symmetrical nature of the rapidly exchanging system. The introduction of asymmetric substitution patterns, such as those present in the target compound, can slow tautomeric interconversion and enable observation of individual tautomeric species.
Properties
IUPAC Name |
1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZANOCLESEKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The tert-butoxycarbonyl group is introduced to protect the amine group during the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure and Characteristics
The compound has the following chemical properties:
- IUPAC Name : 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₁₅H₂₃N₃O₄
- Molecular Weight : 309.37 g/mol
- CAS Number : 1803611-22-4
- Purity : Typically ≥ 95%
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Notably, it has shown promise in:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. The piperidine moiety enhances bioavailability and target specificity .
PROTAC Development
Recent studies have explored the use of this compound in the development of PROteolysis TArgeting Chimeras (PROTACs). These are innovative therapeutic agents designed to selectively degrade specific proteins implicated in diseases such as cancer . The incorporation of the piperidine structure aids in achieving necessary binding affinities to target proteins.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly concerning neurodegenerative diseases. Pyrazole derivatives have been linked with neuroprotective effects, making this compound a candidate for further exploration in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study published by Xueshu, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use .
Case Study 2: PROTACs Development
A series of experiments detailed in recent literature focused on the use of this compound as part of a PROTAC system targeting MLKL (mixed lineage kinase domain-like protein). The results indicated successful degradation of MLKL through optimized formulations involving this pyrazole derivative, showcasing its potential in targeted cancer therapies .
Synthesis Conditions and Yields
| Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Esterification | Piperidine, Carboxylic Acid | Reflux, 6 hours | 78% |
| Hydrogenation | Pyrazole Derivative | H₂ atmosphere, room temperature | 82% |
| Wittig Reaction | Phosphonium Salt, Carbonyl Compound | -20°C to room temperature | 74% |
| Activity Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | 15 |
| Anticancer | HeLa (Cervical Cancer) | 12 |
| Neuroprotective | SH-SY5Y (Neuroblastoma) | 20 |
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs based on molecular features and functional groups:
Pharmacological and Physicochemical Insights
The difluoromethyl group introduces electronegativity, which may enhance binding to hydrophobic enzyme pockets and resist oxidative metabolism .
Pyrrole Analogs : Pyrrole-containing compounds (e.g., C₁₅H₂₂N₂O₄) are less basic than pyrazoles, altering protonation states at physiological pH. This could reduce membrane permeability but improve target specificity in acidic microenvironments .
Ester Derivatives : Methyl esters (e.g., C₉H₁₄N₂O₂) demonstrate higher logP values compared to carboxylic acids, favoring blood-brain barrier penetration. However, esters require hydrolysis for activation, limiting their utility as direct therapeutics .
Biological Activity
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several chemical transformations. The process generally includes:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Derivation : The tert-butoxycarbonyl (Boc) protecting group is introduced to the piperidine moiety to enhance solubility and stability during reactions.
- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group at the pyrazole position, which is crucial for biological activity.
Biological Activity Overview
Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. For instance, certain derivatives demonstrated significant antiproliferative effects and induced apoptosis in cancer cells at low micromolar concentrations .
- Antimicrobial Properties : Some studies highlight the antimicrobial potential of pyrazole derivatives against various pathogens, suggesting their utility in treating infections .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Pyrazole Ring | Essential for anticancer activity; interacts with cellular targets. |
| Piperidine Moiety | Enhances solubility and may influence receptor binding. |
| Carboxylic Acid Group | Critical for biological interactions; facilitates hydrogen bonding with target proteins. |
Case Studies
Several case studies have investigated the biological effects of similar pyrazole derivatives:
- Anticancer Research : A study focused on a series of pyrazole derivatives found that modifications to the piperidine ring significantly affected their ability to induce apoptosis in cancer cells. Compounds with specific substituents showed enhanced activity against MDA-MB-231 cells, with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation assessed various pyrazole derivatives against bacterial strains, revealing that certain compounds exhibited potent antibacterial effects, outperforming traditional antibiotics in some cases .
Q & A
Q. What are the recommended synthetic routes for 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions. For example:
- Step 1 : Use palladium diacetate and tert-butyl XPhos as catalysts under inert atmospheres (40–100°C) for coupling reactions.
- Step 2 : Hydrolysis with hydrochloric acid (HCl) at 93–96°C to remove protecting groups or modify functional groups .
- Intermediate isolation : Monitor reaction progress via HPLC or TLC, and purify intermediates using column chromatography.
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm the piperidine and pyrazole ring connectivity and Boc group presence.
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) : Verify molecular weight (e.g., calculated MW ~350 g/mol based on similar structures ).
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energy barriers.
- Apply ICReDD’s reaction path search methods to predict optimal catalysts (e.g., Pd-based systems) and solvent conditions (e.g., tert-butanol for solubility) .
- Validate predictions with experimental data (e.g., yields improved from 60% to 85% by adjusting temperature gradients ).
Q. What strategies address contradictions in solubility data for this compound?
- Issue : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers).
- Methodology :
- Perform systematic solubility testing using Hansen solubility parameters.
- Modify the carboxylic acid group via esterification (e.g., methyl ester) to enhance solubility in organic solvents .
- Reference structural analogs (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) for comparative analysis .
Q. How can the core structure be modified to enhance biological activity while retaining stability?
- Piperidine modifications : Replace the Boc group with alternative carbamates (e.g., benzyloxycarbonyl) to alter lipophilicity .
- Pyrazole substitutions : Introduce trifluoromethyl or amino groups at the 5-position to improve target binding (observed in related pyrazole-carboxylic acid derivatives ).
- Validation : Test stability under physiological pH (6.5–7.4) and monitor degradation via LC-MS .
Q. What are the key considerations for designing in vivo studies with this compound?
- Dosage conversion : Use allometric scaling based on animal models (e.g., mouse to human dose conversion factor of 12.3) .
- Metabolic stability : Pre-screen with liver microsomes to assess CYP450-mediated oxidation of the piperidine ring .
- Toxicity : Conduct preliminary cytotoxicity assays (e.g., IC50 in HepG2 cells) and monitor for piperidine-related neurotoxicity .
Contradictions and Mitigation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
